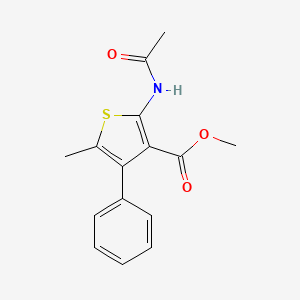

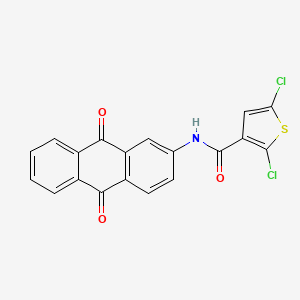

Methyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate, also known as MMPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

DNA-Binding Polymer Applications

A water-soluble cationic polythiophene derivative, synthesized from poly(methyl 2-(thiophen-3-yl)acetate), exhibits DNA-binding properties, forming polyplexes and showing potential as a theranostic gene delivery vehicle (Carreon et al., 2014).

Sensor Applications

A Cu(II)-conducting polymer complex modified electrode, involving complexation of Cu ions in a terthiophene carboxylic acid (TTCA) polymer film, has shown an enhanced anodic current for acetaminophen oxidation in human blood, suggesting its utility in medicinal applications (Boopathi et al., 2004).

Antimicrobial and Anticancer Agent Synthesis

New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, synthesized for potential antimicrobial activity, show promise in in vitro cytotoxicity testing, particularly those with a thiazolidinone ring or thiosemicarbazide moiety in their structure, indicating their role as antimicrobial and anticancer agents (Atta & Abdel‐Latif, 2021).

Synthetic Utility in Chemical Synthesis

The synthesis and application of various thiophene derivatives for the creation of heterocyclic compounds with expected biological activity against a range of microorganisms demonstrate the versatility of methyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate in contributing to the development of new antimicrobial agents (Aly et al., 2011).

Spectral and Conformational Studies

Investigations into water-soluble polythiophene carboxylic acids, including their spectral transitions and titration behavior, reveal that pH-induced conformational changes occur from aggregated to extended states of the polymer main chain, highlighting their potential in various applications such as sensors and drug delivery systems (Kim et al., 1999).

properties

IUPAC Name |

methyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-9-12(11-7-5-4-6-8-11)13(15(18)19-3)14(20-9)16-10(2)17/h4-8H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMHTLQMKLDRLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)NC(=O)C)C(=O)OC)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-acetamido-5-methyl-4-phenylthiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[cyano(3-ethylphenyl)amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B2646590.png)

![2-{2-[(1E)-[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-1-yl}-1,3-thiazole](/img/structure/B2646595.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzamide](/img/structure/B2646598.png)

![7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2646599.png)

![Ethyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2646601.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2646606.png)

![2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride](/img/structure/B2646608.png)